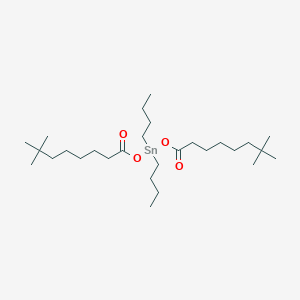
di-N-butyl dineodecanoate tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-N-butyl dineodecanoate tin is an organotin compound with the chemical formula C28H56O4Sn. It is a colorless to pale yellow liquid with a density of approximately 1.09 g/cm³ . This compound is known for its use as a catalyst in organic synthesis and as a stabilizer in polymer processing .
Métodos De Preparación
Di-N-butyl dineodecanoate tin is typically synthesized through the reaction of 2-ethylhexanoic acid with dibutyltin dichloride under acidic conditions . The reaction involves the formation of ester bonds between the tin atom and the neodecanoic acid molecules. Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Di-N-butyl dineodecanoate tin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of tin oxides.
Substitution: It can participate in substitution reactions where the butyl groups are replaced by other organic groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and strong acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Di-N-butyl dineodecanoate tin has a wide range of applications in scientific research:
Biology: Its role as a stabilizer in polymer processing makes it valuable in the production of biocompatible materials.
Industry: It is widely used as a heat stabilizer in the processing of polyvinyl chloride (PVC) and other polymers.
Mecanismo De Acción
The mechanism by which di-N-butyl dineodecanoate tin exerts its effects primarily involves its catalytic activity. The tin atom in the compound acts as a Lewis acid, facilitating various organic reactions by stabilizing transition states and intermediates . In polymer stabilization, it inhibits the degradation of polymers by scavenging free radicals and decomposing peroxides .
Comparación Con Compuestos Similares
Di-N-butyl dineodecanoate tin can be compared with other organotin compounds such as:
Dimethyltin dineodecanoate: Similar in structure but with methyl groups instead of butyl groups.
Dioctyltin dineodecanoate: Contains octyl groups and is used in similar applications but offers different thermal stability properties.
The uniqueness of this compound lies in its balance of catalytic activity and stability, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C28H56O4Sn |
|---|---|
Peso molecular |
575.5 g/mol |
Nombre IUPAC |
[dibutyl(7,7-dimethyloctanoyloxy)stannyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;2*1-3-4-2;/h2*4-8H2,1-3H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
SRBBGWHVUDXXMK-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)CCCCCC(C)(C)C)OC(=O)CCCCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


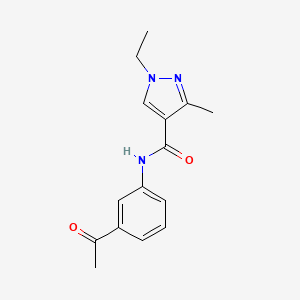
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)

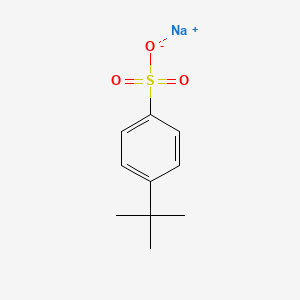
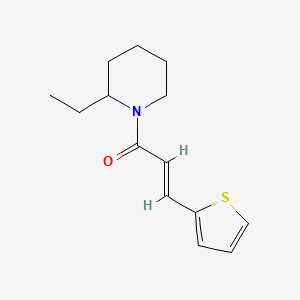
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)
![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)

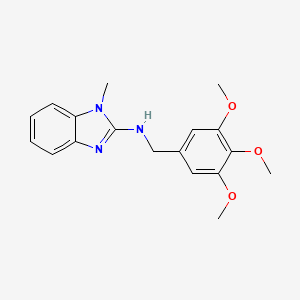
![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)
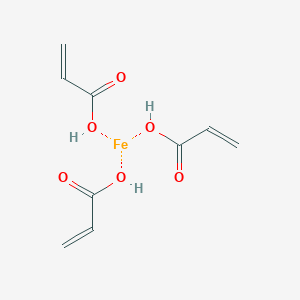
![3-(3,4-Dichlorophenyl)-1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)urea](/img/structure/B13824447.png)
